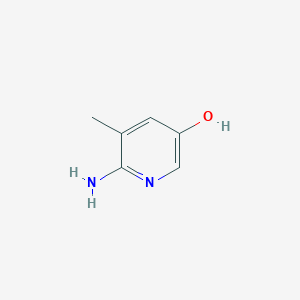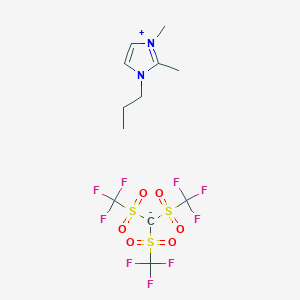
6-Amino-5-methylpyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Amino-5-methylpyridin-3-OL” is a chemical compound with the CAS Number: 193746-18-8 . It has a molecular weight of 124.14 and its IUPAC name is 6-amino-5-methyl-3-pyridinol . It is also known as 2-amino-5-hydroxy-3-methylpyridine . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .
Applications De Recherche Scientifique
Fluorescent Sensing and Bacterial Imaging
One application of derivatives related to "6-Amino-5-methylpyridin-3-OL" is in the development of fluorescent sensors for metal ions. For instance, compounds designed for selective recognition of aluminum ions demonstrate "OFF-ON type" fluorescence in the presence of Al3+ ions. Such sensors show high sensitivity and good detection limits, and they have been utilized in bacterial cell imaging and logic gate applications, showcasing their potential in biochemical research and diagnostics (Yadav & Singh, 2018).
Antimicrobial Activity
Compounds with the 6-methylpyridine moiety have been explored for their antimicrobial properties. A series of derivatives synthesized from 6-methyl nicotinate exhibited significant antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking studies for enzyme inhibition, suggesting their potential as antimicrobial agents (Shyma et al., 2013).
Inhibition Studies on Carbonic Anhydrase Isoenzymes
Derivatives of "6-Amino-5-methylpyridin-3-OL" have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and edema (Yenikaya et al., 2011).
Antiangiogenic Activity
Research into the antiangiogenic activities of 6-amino and 6-amido derivatives of pyridin-3-ols has revealed their potential in treating angiogenesis-related pathologies, including cancer. Despite the poorer electron-donating effect of the C(6)-amido group compared to the C(6)-amino group, selected 6-amido compounds demonstrated higher antiangiogenic and antitumor activities, highlighting their significance as scaffolds for developing new angiogenesis inhibitors (Lee et al., 2014).
Molecular and Crystal Structure Analysis
The study of molecular and crystal structures of compounds containing the 6-methylpyridine core is vital for understanding their chemical behavior and potential applications. Such analyses include X-ray crystallography, vibrational spectroscopy, and theoretical computations, providing insights into the stability, reactivity, and interaction patterns of these compounds (Sundaraganesan et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
6-amino-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMCPDHBXRBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-methylpyridin-3-OL | |
CAS RN |
193746-18-8 |
Source


|
| Record name | 6-Amino-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)





![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)